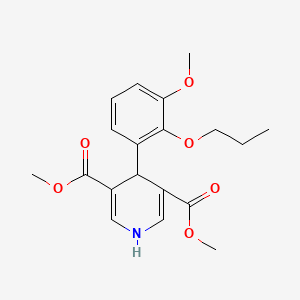
dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate
描述
Dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate, also known as MPDPH, is a chemical compound that has been widely used in scientific research for its unique properties. It is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which plays a crucial role in the metabolism of neurotransmitters such as serotonin, norepinephrine, and dopamine. In
作用机制
The mechanism of action of dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate involves the inhibition of MAO-A, which is responsible for the breakdown of neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate increases the levels of these neurotransmitters in the brain, leading to improved mood and decreased symptoms of depression and anxiety. Additionally, MAO-A inhibition has been shown to have anti-inflammatory and neuroprotective effects, which may contribute to the therapeutic effects of dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
Biochemical and Physiological Effects:
dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have a number of biochemical and physiological effects, including increased levels of neurotransmitters in the brain, decreased inflammation, and neuroprotection. Additionally, MAO-A inhibition has been shown to have cardioprotective effects, as well as anti-cancer effects. However, further research is needed to fully understand the biochemical and physiological effects of dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate.
实验室实验的优点和局限性
One of the major advantages of using dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in lab experiments is its potency as an MAO-A inhibitor. This allows for the study of the effects of MAO-A inhibition at relatively low concentrations of the compound. Additionally, dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been shown to have good stability and solubility, making it easy to work with in the lab. However, one limitation of using dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate is its potential for off-target effects, as it may inhibit other enzymes in addition to MAO-A. It is important to carefully control for these effects in lab experiments.
未来方向
There are a number of future directions for research on dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. One area of interest is the development of more selective MAO-A inhibitors, which may have fewer off-target effects than dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate. Additionally, further research is needed to fully understand the biochemical and physiological effects of MAO-A inhibition, as well as the potential therapeutic applications of dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate in the treatment of psychiatric and neurological disorders. Finally, the development of new synthetic methods for dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate may lead to more efficient and cost-effective production of the compound.
科学研究应用
Dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has been used extensively in scientific research as a tool to study the role of MAO-A in various physiological and pathological processes. It has been shown to be effective in treating depression, anxiety, and other psychiatric disorders by increasing the levels of neurotransmitters in the brain. dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydro-3,5-pyridinedicarboxylate has also been used to study the effects of MAO-A inhibition on the cardiovascular system, as well as the role of MAO-A in the development of cancer.
属性
IUPAC Name |
dimethyl 4-(3-methoxy-2-propoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO6/c1-5-9-26-17-12(7-6-8-15(17)23-2)16-13(18(21)24-3)10-20-11-14(16)19(22)25-4/h6-8,10-11,16,20H,5,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVJCYXFQEDZPPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC=C1OC)C2C(=CNC=C2C(=O)OC)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(2-chlorophenyl)-3-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4437841.png)
![5-{[4-(4-chlorophenyl)-1-piperazinyl]carbonyl}-10H-pyrido[1,2-a]thieno[3,2-d]pyrimidin-10-one](/img/structure/B4437849.png)
![N-(4-methylphenyl)-3-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4437867.png)
![N-(3-chloro-4-fluorophenyl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}propanamide](/img/structure/B4437880.png)
![8-(4-bromophenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B4437886.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B4437892.png)
![8-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}-11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B4437897.png)
![4-[(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)amino]butanoic acid](/img/structure/B4437916.png)
![methyl 3-({[1-(2-chlorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4437924.png)
![4-(2-ethoxy-3-methoxyphenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one](/img/structure/B4437938.png)
![2-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]-2-propanol](/img/structure/B4437944.png)
![1-[3-(4-ethylphenyl)propanoyl]-4-phenylpiperazine](/img/structure/B4437951.png)
